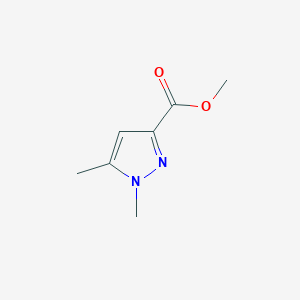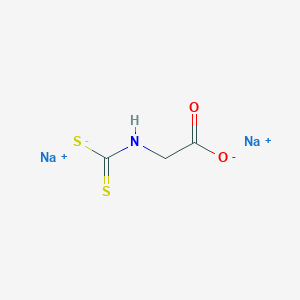
3-Methyldodecanal
説明
Synthesis Analysis
The synthesis of 3-Methyldodecanal and related compounds involves several steps, including enantioselective synthesis, which has been described for its analogs. For instance, the enantioselective synthesis of 3-methylthiodecanal, a compound with similarities to 3-Methyldodecanal, has been achieved through a process involving asymmetric catalytic addition and subsequent transformations, yielding target molecules with high enantiomeric excess (ee) values (Yao-lin et al., 2017). Such methods highlight the approaches that can be adapted for the synthesis of 3-Methyldodecanal.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Methyldodecanal has been studied using various analytical techniques, including X-ray diffraction, vibrational spectroscopy, and theoretical calculations. For example, studies on similar compounds have provided insights into their optimized molecular structures, vibrational frequencies, and theoretical calculations to understand their structural properties (Karrouchi et al., 2020).
Chemical Reactions and Properties
Chemical reactions and properties of 3-Methyldodecanal can be understood by examining related compounds. For instance, the synthesis and conformational analysis of compounds like 3-Methyl-3-silatetrahydropyran offer insights into the reactivity and conformational preferences of molecules with similar structures (Shainyan et al., 2015).
科学的研究の応用
Synthesis of (3-Methoxycarbonyl)coumarin in an Ionic Liquid : This paper discusses an undergraduate chemistry project focused on using ionic liquids as solvents and catalysts for organic reactions. Though not directly about 3-Methyldodecanal, the methods and principles might be applicable to its synthesis or applications in green chemistry (Verdía, Santamarta, & Tojo, 2017).
The Role of 3Rs in Animal Models of Disease : This paper covers the ethical aspects of using animals in scientific research, focusing on the 3Rs concept (Replacement, Reduction, Refinement). While not directly related to 3-Methyldodecanal, it's important in the context of any biomedical research involving animal models (Graham & Prescott, 2015).
Photoionization Behavior of Methyl Iodide : This review summarizes studies on the photochemistry of methyl iodide, a molecule that, like 3-Methyldodecanal, is a methylated organic compound. Insights from this research could potentially inform studies on the photochemical properties of 3-Methyldodecanal (Das, Sharma, & Vatsa, 2017).
Dual Role of 3-Methyladenine in Autophagy : Although about 3-Methyladenine, not 3-Methyldodecanal, this paper discusses the nuanced effects of a methylated compound in biological systems, which could be relevant for understanding the biological interactions of 3-Methyldodecanal (Wu et al., 2010).
Inhibition of Methane Oxidation and Production by Methyl Fluoride : This research investigates the effects of methyl fluoride on methane oxidation and production. While focusing on a different compound, the study's approach to understanding the environmental impact of methylated compounds could be relevant for 3-Methyldodecanal (Frenzel & Bosse, 1996).
Synthesis of Methyl Halides from Biomass Using Engineered Microbes : This paper details the production of methyl halides from biomass, a process that might offer insights into potential biosynthetic pathways or applications for 3-Methyldodecanal (Bayer et al., 2009).
特性
IUPAC Name |
3-methyldodecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUYDOMEUFYLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909383 | |
| Record name | 3-Methyldodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyldodecanal | |
CAS RN |
10522-20-0 | |
| Record name | 3-Methyldodecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyldodecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010522200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyldodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyldodecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)


![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)







